Prosidol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

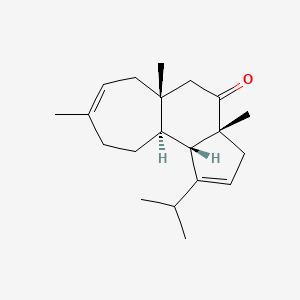

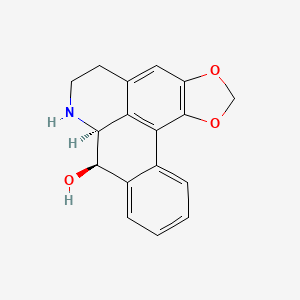

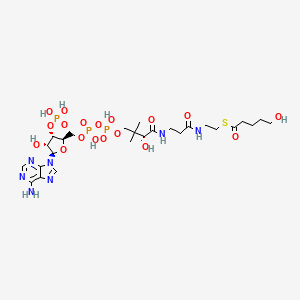

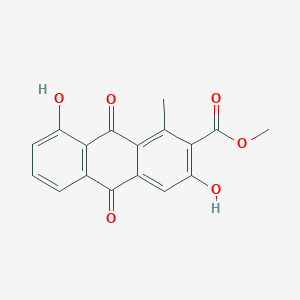

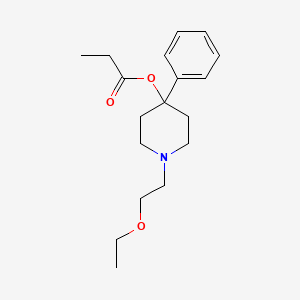

Prosidol, chemically known as 1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl propionate, is an opioid analgesic that is an analogue of prodine. It was originally discovered by J.F. MacFarlan and Co. in the 1950s and further developed in Russia in the 1990s during research into the related drug pethidine . This compound has seen some clinical use, producing effects similar to other opioids, such as analgesia and sedation .

Preparation Methods

Prosidol is synthesized through a multi-step process involving several key reactions:

Hydrogenation of Vinyl Ether of Monoethanolamine (VEMEA): This step involves the hydrogenation of VEMEA on nickel-rhenium catalyst to produce ethoxyethylamine.

Addition of Methyl Methacrylate: Two moles of methyl methacrylate are added to ethoxyethylamine, followed by Dickman’s cyclization of the diester in the presence of sodium methylate in toluene.

Chemical Reactions Analysis

Prosidol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its desethyl and despropionyl derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Major products formed from these reactions include N-oxide derivatives, desethyl and despropionyl derivatives, and substituted phenyl derivatives .

Scientific Research Applications

Prosidol has a wide range of scientific research applications:

Chemistry: This compound is used as a model compound in the study of opioid receptor binding and activity.

Biology: It is used in research to understand the mechanisms of opioid analgesia and tolerance.

Medicine: This compound is used clinically for pain management, particularly in oncology and surgery.

Mechanism of Action

Prosidol exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, resulting in analgesia and sedation . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily the inhibition of adenylate cyclase and the modulation of ion channels .

Comparison with Similar Compounds

Prosidol is similar to other opioid analgesics such as morphine, pethidine, and prodine. it is claimed to be less addictive and more tolerable than morphine . Similar compounds include:

Morphine: A natural opioid with high analgesic potency but higher addiction potential.

Pethidine: A synthetic opioid with similar analgesic effects but different side effect profiles.

Prodine: An analogue of this compound with similar pharmacological properties.

This compound’s uniqueness lies in its balanced profile of high analgesic activity with relatively lower addiction potential and side effects compared to other opioids .

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate |

InChI |

InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3 |

InChI Key |

IOLPYQBYMPDUNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2 |

Synonyms |

1-(2-ethoxyethyl)-4-propionyloxy-4-(phenyl)piperidine hydrochloride prosidol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)